Methyl2,3,4-Tri-O-benzyl-L-rhamnopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is a sugar derivative used in the synthesis of oligosaccharides and saccharides. This compound is an intermediate for the synthesis of benzylidene acetone phosphate and has applications in the biomedical industry due to its antimicrobial and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is synthesized through the benzylation of L-rhamnopyranoside. The reaction involves the protection of hydroxyl groups using benzyl groups under specific conditions. The process typically requires the use of benzyl chloride and a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols.
Substitution: Benzyl groups can be substituted with other protective groups or functional groups
Common Reagents and Conditions
Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Benzyl groups can be substituted using reagents like hydrogen bromide (HBr) or trifluoroacetic acid (TFA)
Major Products
The major products formed from these reactions include benzyl-protected derivatives, deprotected sugars, and various functionalized saccharides .
Scientific Research Applications
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside has several scientific research applications:
Chemistry: Used in the synthesis of complex oligosaccharides and glycosides.
Biology: Serves as a building block for studying carbohydrate-protein interactions.
Medicine: Investigated for its antimicrobial and antitumor properties, making it a potential candidate for drug development.
Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry
Mechanism of Action
The mechanism of action of Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside involves its interaction with specific molecular targets. The compound’s antimicrobial activity is attributed to its ability to disrupt bacterial cell walls, while its antitumor effects are linked to the inhibition of cancer cell proliferation and induction of apoptosis. The pathways involved include modulation of signaling cascades and interaction with cellular receptors .
Comparison with Similar Compounds
Similar Compounds
Methyl 2,3,4-tri-O-benzyl-α-D-galactopyranoside: Similar in structure but differs in the sugar moiety.
Methyl 2,3,4-tri-O-benzyl-β-D-fucopyranoside: Another benzyl-protected sugar derivative with different stereochemistry
Uniqueness
Methyl 2,3,4-Tri-O-benzyl-L-rhamnopyranoside is unique due to its specific L-rhamnose configuration and the presence of three benzyl protective groups. This configuration provides distinct chemical properties and reactivity, making it valuable in specialized synthetic applications and research .
Properties
IUPAC Name |
2-methoxy-6-methyl-3,4,5-tris(phenylmethoxy)oxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O5/c1-21-25(30-18-22-12-6-3-7-13-22)26(31-19-23-14-8-4-9-15-23)27(28(29-2)33-21)32-20-24-16-10-5-11-17-24/h3-17,21,25-28H,18-20H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDLREJYMFIJBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.